molecular formula C8H8O3 B1662119 Resorcinol monoacetate CAS No. 102-29-4

Resorcinol monoacetate

Cat. No. B1662119
CAS RN: 102-29-4
M. Wt: 152.15 g/mol
InChI Key: ZZPKZRHERLGEKA-UHFFFAOYSA-N
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Description

Resorcinol monoacetate, also known as Acetylresorcinol, is an antiseptic and a disinfectant . It is a chemical intermediate for the production of many other pharmaceuticals and has potential applications in the research of acne, seborrheic dermatitis, eczema, psoriasis, and other skin disorders . It is a thick yellow liquid compound .


Molecular Structure Analysis

Resorcinol monoacetate has a molecular formula of C8H8O3 and a molecular weight of 152.15 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3 .


Chemical Reactions Analysis

Resorcinol molecules undergo a 1H + 1e − oxidation at pH < pKa1 and a 1e − oxidation at pH > pKa2 to form radicals . These radicals then readily react to form dimers/polymers deposited on the electrode surface .


Physical And Chemical Properties Analysis

Resorcinol monoacetate is a solid with a light yellow to yellow color . It has a solubility of ≥ 43 mg/mL in DMSO . It has a molecular weight of 152.15 and a molecular formula of C8H8O3 .

Scientific Research Applications

1. Toxicology and Risk Assessment

Resorcinol, when administered at high doses, can disrupt thyroid hormone synthesis and produce goitrogenic effects. However, these effects were not observed in a 2-year bioassay at doses of up to 520 mg/kg/day. The study highlights species-specific differences in the synthesis, binding, and transport of thyroid hormones, complicating the interpretation of goitrogenesis in rodents. This information is critical in understanding the toxicological profile and risk assessment of resorcinol in various applications (Lynch, Delzell, & Bechtel, 2002).

2. Analytical Chemistry in Dermatological Products

A method employing gas-liquid chromatography (GLC) with an internal standard of orcinol was developed for the analysis of resorcinol monoacetate in dermatological preparations. This analytical technique is crucial for ensuring the quality and consistency of dermatological products containing resorcinol monoacetate (Karkhanis, Edlund, & Anfinsen, 1973).

3. Occupational and Environmental Exposure

A study focusing on the occupational and environmental exposure to resorcinol in Finland revealed its widespread use in various industries. The study assessed exposure in hairdresser work and in the manufacture of tires, adhesive resins, and glue-laminated timber. This research is significant in understanding the broader impact of resorcinol use in occupational and environmental contexts (Porras et al., 2018).

4. Reproductive Toxicity Study

A two-generation reproductive toxicity study of resorcinol administered via drinking water to rats was conducted. The study did not detect any adverse effects on reproductive or thyroid gland endpoints, providing valuable insights into the potential impact of resorcinol on reproductive health and thyroid function (Welsch, Nemec, & Lawrence, 2008).

5. Novel Synthetic Resorcinolic Lipids

A novel synthetic resorcinolic lipid, 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, was evaluated for its toxicological, apoptotic, and immunomomodulatory properties. This study is significant for its potential application in chemotherapy, indicating the compound's ability to potentiate mutagenic damage and increase apoptosis caused by cyclophosphamide without causing adverse effects. It also highlights the immunomodulatory activity of the compound, which may be important in cancer therapy (Navarro et al., 2014).

6. Synthesis and Toxicological Evaluation of Novel Cytosporone

The synthesis of a novel resorcinolic lipid, AMS049, and its toxicological properties were studied. This research provides insights into alternative products from natural sources or synthesized compounds that effectively interact with cancer cells without causing adverse effects on healthy cells. The study emphasizes the potential therapeutic application of this novel cytosporone as a chemotherapeutic adjuvant (Oliveira et al., 2015).

Safety And Hazards

Resorcinol monoacetate can cause skin irritation and may cause an allergic skin reaction. It can also cause serious eye irritation and damage to organs. It is very toxic to aquatic life and can have long-lasting effects .

Future Directions

Resorcinol monoacetate has potential applications in the research of acne, seborrheic dermatitis, eczema, psoriasis, and other skin disorders . It is also a chemical intermediate for the production of many other pharmaceuticals .

properties

IUPAC Name

(3-hydroxyphenyl) acetate
Source PubChem
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InChI

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPKZRHERLGEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045901
Record name Resorcinol monoacetate
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Molecular Weight

152.15 g/mol
Source PubChem
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Product Name

Resorcinol monoacetate

CAS RN

102-29-4
Record name Acetylresorcinol
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Record name RESORCINOL MONOACETATE
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Record name 1,3-Benzenediol, 1-acetate
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Record name 3-hydroxyphenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
JY Boxhall, PCB Page, Y Chan, CM Hayman… - Synlett, 2003 - thieme-connect.com
… Secondly, both resorcinol monoacetate and resorcinol monobenzoate could be used in … Crude resorcinol monoacetate has been converted in part into 3-allyloxyphenyl acetate by …
Number of citations: 17 www.thieme-connect.com
AB Loveman, MT Fliegelman - AMA Archives of Dermatology, 1955 - jamanetwork.com
Although pigmentation of the nails has been observed rather frequently and is caused by many substances and conditions, * we were able to find only two pertinent references in the …
Number of citations: 18 jamanetwork.com
PP Karkhanis, DO Edlund, JR Anfinsen - Journal of Pharmaceutical …, 1973 - Elsevier
… -GLC analysis 0 Lotion, resorcinol monoacetate-GLC analysis 0 GLC-analysis, resorcinol monoacetate in creams and lotions Due to its mild action, resorcinol monoacetate has been …
Number of citations: 9 www.sciencedirect.com
H KEIL - Archives of Dermatology, 1962 - jamanetwork.com
… it is wise to avoid the use of resorcinol monoacetate, com¬ monly known as Euresol. The similar reactions shown by resorcinol and resorcinol monoacetate suggest the possi¬ bility that …
Number of citations: 28 jamanetwork.com
L Kurlansik, EF Salim - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
… resorcinol monoacetate standard has been prepared and studies conducted at elevated temperatures to evaluate the conversion of resorcinol monoacetate … resorcinol monoacetate has …
Number of citations: 5 onlinelibrary.wiley.com
BF Grabowski, BJ Softly, BL Chang… - Journal of Pharmaceutical …, 1973 - Elsevier
… the three levels of resorcinol monoacetate. The average coefficient … for concentration of resorcinol monoacetate cersus peak … A calibration curve for milligrams of resorcinol monoacetate …
Number of citations: 11 www.sciencedirect.com
MR Gomez, RA Olsina, LD Martı́nez, MF Silva - Talanta, 2003 - Elsevier
… The pK a -values are 5.5 for CL; 3.0 (25 C) for SA and 10.1 (20 C) for resorcinol monoacetate. Thus, the effect of the buffer pH was investigated within the range of 6.0–10.0 at a fixed …
Number of citations: 29 www.sciencedirect.com
S Gunasekaran, M Chvapil - Biomaterials, artificial cells and …, 1988 - Taylor & Francis
… Resorcinol monoacetate (RMA) is a relatively water insoluble antibacterial agent which … improving the antibacterial effect of native collagen implants using resorcinol monoacetate. …
Number of citations: 13 www.tandfonline.com
JDM Israelstam, SS* & Simpson - South African Journal of Chemistry, 1926 - journals.co.za
… Vhen, however, one mole of resorcinol and two moles of sodium hydroXIde were treated with one mole of acetic anhydride in the cold, only resorcinol monoacetate was obtained in 70 …
Number of citations: 0 journals.co.za
BB Shenoy, VD Gupta - Journal of Pharmaceutical Sciences, 1973 - Elsevier
… , resorcinol monoacetate in creams and lotions Due to its mild action, resorcinol monoacetate has been … determination of resorcinol monoacetate requires extensive cleanup procedures. …
Number of citations: 4 www.sciencedirect.com

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